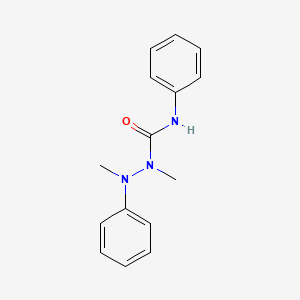
1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide is an organic compound with the molecular formula C15H17N3O. It is a member of the hydrazinecarboxamide family, characterized by the presence of both hydrazine and carboxamide functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide typically involves the reaction of dimethylhydrazine with diphenylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazinecarboxamides.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrazine-related enzymes.
Medicine: Explored for its potential therapeutic applications, including its role as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of various biochemical pathways, which is of particular interest in the development of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylhydrazine: Known for its use as a rocket fuel, it has a different structural arrangement and applications compared to 1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide.
Phenylhydrazine: Used in the synthesis of pharmaceuticals and dyes, it shares the hydrazine functional group but differs in its overall structure and reactivity.
Uniqueness
This compound is unique due to its combination of dimethyl and diphenyl groups attached to the hydrazinecarboxamide core. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
6311-40-6 |
|---|---|
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
1-methyl-1-(N-methylanilino)-3-phenylurea |
InChI |
InChI=1S/C15H17N3O/c1-17(14-11-7-4-8-12-14)18(2)15(19)16-13-9-5-3-6-10-13/h3-12H,1-2H3,(H,16,19) |
Clave InChI |
IKUOXMKRYMSSAY-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)N(C)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)
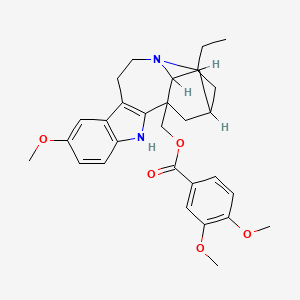

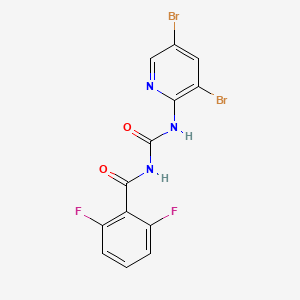
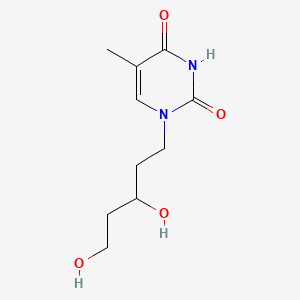
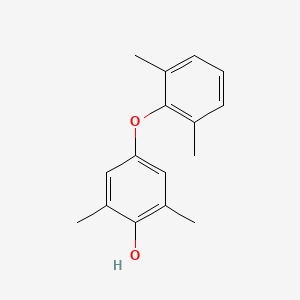

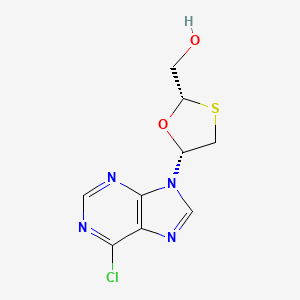
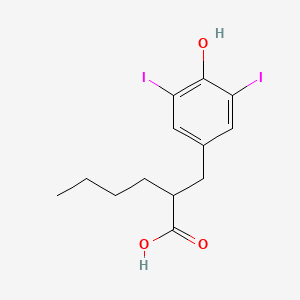
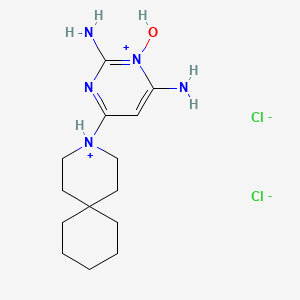
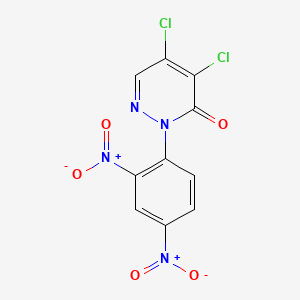

![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
